2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid is an organic compound with the molecular formula C10H7BrNO3 This compound is characterized by the presence of a bromomethyl group attached to a benzo[d]oxazole ring, which is further substituted with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid group. One common method involves the reaction of benzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 2-(Bromomethyl)benzo[d]oxazole is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the acrylic acid moiety can yield saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d]oxazole derivatives.
Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of saturated benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
- 2-(Fluoromethyl)benzo[d]oxazole-7-acrylic acid
- 2-(Iodomethyl)benzo[d]oxazole-7-acrylic acid
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
(E)-3-[2-(bromomethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+ |
InChI Key |
MNZLBAJTUULISS-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.